alpha-Bergamotene
Description
Significance of Sesquiterpenoids in Chemical Ecology and Natural Product Chemistry
Sesquiterpenoids represent the most extensive and diverse subgroup of terpenoids, a class of naturally occurring organic compounds. researchgate.netresearchgate.net Composed of three isoprene (B109036) units, these 15-carbon molecules are integral to the chemical makeup of many plants, fungi, and even some insects. researchgate.netmdpi.comnih.gov In the realm of natural product chemistry, sesquiterpenoids are a subject of intense study due to their vast structural diversity and wide range of biological activities. nih.govrsc.orgrsc.org Researchers have isolated and identified hundreds of these compounds, which exhibit varied and potent pharmacological properties, including anti-inflammatory, antibacterial, and antitumor effects. mdpi.comnih.gov
Overview of alpha-Bergamotene within the Broader Bergamotene (B12702309) Family
The bergamotenes are a group of isomeric bicyclic sesquiterpenes sharing the molecular formula C₁₅H₂₄ and a molar mass of approximately 204.35 g/mol . wikipedia.orgconsolidated-chemical.com They are commonly found in the essential oils of a variety of plants, including bergamot, carrot, lime, and kumquat. wikipedia.orgleafwell.com
The family is primarily divided into two structural isomers, This compound and beta-bergamotene , which differ in the position of a double bond within their bicyclo[3.1.1]heptane framework. wikipedia.org Each of these structural isomers also exists as stereoisomers, with the cis and trans (or endo and exo) configurations being the most common. wikipedia.org
All bergamotenes are biosynthesized from the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP). wikipedia.orgontosight.ai The specific isomer produced is determined by the action of various terpene synthase enzymes, such as (-)-endo-alpha-bergamotene synthase, which catalyze the complex cyclization of FPP. wikipedia.orgontosight.ai While sharing a common origin and basic structure, these isomers can exhibit distinct biological activities and roles in nature. For instance, while this compound is known for attracting pollinators, β-trans-bergamotene has been identified as a pheromone for the wasp Melittobia digitata. wikipedia.orgsmolecule.com
Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₅H₂₄ | wikipedia.orgconsolidated-chemical.com |
| Molar Mass | 204.35 g/mol | wikipedia.orgconsolidated-chemical.com |
| Appearance | Colorless to pale yellow liquid | consolidated-chemical.com |
| Odor | Woody, spicy, citrusy | consolidated-chemical.com |
| Boiling Point | 253-260°C | consolidated-chemical.comhmdb.ca |
| Density | ~0.880 – 0.900 g/cm³ | consolidated-chemical.com |
| Solubility | Soluble in alcohol and oils; insoluble in water | consolidated-chemical.com |
Historical Trajectory and Current Frontiers in this compound Investigation
Historically, this compound was identified as a component of various essential oils. wikipedia.org Early research focused on its isolation and structural characterization. However, the investigation into this compound has evolved significantly, moving towards understanding its complex ecological functions.
A pivotal area of research has been the elucidation of its role in plant-insect interactions. researchgate.net One of the most well-documented examples is the relationship between the wild tobacco plant, Nicotiana attenuata, and the tobacco hawk moth, Manduca sexta. leafwell.commpg.de Research has shown that the plant emits (E)-α-bergamotene from its flowers at night to attract the moths for pollination. mpg.deresearchgate.net This same compound, however, is produced by the leaves during the day in response to feeding by Manduca sexta larvae. mpg.deresearchgate.net The leaf-emitted volatile then serves to attract predatory insects, which prey on the moth's eggs and larvae. mpg.deresearchgate.net This dual function of a single compound, mediated by tissue-specific gene expression of the terpene synthase NaTPS38, is a remarkable example of ecological pleiotropy. mpg.deeurekalert.org
Current research frontiers are expanding on these ecological roles. Scientists are exploring the potential of this compound as a semiochemical in agriculture for integrated pest management. mdpi.comevitachem.com By attracting natural enemies of crop pests, it could offer a sustainable alternative to synthetic pesticides. mdpi.com For example, transgenic maize plants engineered to produce (E)-α-bergamotene were found to be more attractive to the parasitoid wasp Cotesia marginiventris, a natural enemy of maize herbivores. mdpi.com Further research has also identified trans-α-bergamotene as a component of the male-produced aggregation pheromone of the sloe bug, Dolycoris baccarum, indicating its potential use in monitoring and controlling this pest. nih.gov The ongoing investigation into the biosynthesis, genetic regulation, and diverse ecological functions of this compound continues to open new avenues in chemical ecology and biotechnology. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethyl-6-(4-methylpent-3-enyl)bicyclo[3.1.1]hept-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-11(2)6-5-9-15(4)13-8-7-12(3)14(15)10-13/h6-7,13-14H,5,8-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBFCQPIMVLNIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2CC1C2(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90864411 | |
| Record name | 2,6-Dimethyl-6-(4-methyl-3-penten-1-yl)bicyclo[3.1.1]hept-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90864411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17699-05-7 | |
| Record name | α-Bergamotene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17699-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Bergamotene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017699057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dimethyl-6-(4-methyl-3-penten-1-yl)bicyclo[3.1.1]hept-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90864411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dimethyl-6-(4-methyl-3-pentenyl)bicyclo[3.1.1]hept-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.896 | |
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Natural Occurrence and Ecological Distribution in Biological Systems
Phytochemical Occurrence and Chemotaxonomic Significance
α-Bergamotene is widely distributed throughout the plant kingdom, having been identified in the essential oils of a diverse array of species. smolecule.comwikipedia.org Its presence and relative abundance can vary significantly between species and even within different populations of the same species, a factor that holds chemotaxonomic significance. researchgate.net
The compound is a notable constituent in the essential oils of citrus fruits like bergamot, lime, and kumquat. wikipedia.org It is also found in carrots, cottonseed, and various herbs and trees. smolecule.comwikipedia.org For instance, α-bergamotene has been identified in the essential oils of Teucrium hircanicum, where it can be a major component, and in various Stachys species. researchgate.netnist.gov Other plant sources include Canadian fleabane (Conyza canadensis), copaiba balsam (Copaifera officinalis), basil, and Zanthoxylum armatum. evitachem.comkanhanatureoils.comessentialoil.in The presence of α-bergamotene has also been reported in Santalum album (sandalwood), Vitis vinifera (grape), and various species of the Annonaceae family. mdpi.comresearchgate.netthegoodscentscompany.com
Table 1: Selected Plant Species Containing α-Bergamotene
| Plant Species | Family | Common Name |
|---|---|---|
| Citrus bergamia | Rutaceae | Bergamot |
| Citrus aurantiifolia | Rutaceae | Lime |
| Fortunella japonica | Rutaceae | Kumquat |
| Daucus carota | Apiaceae | Carrot |
| Gossypium hirsutum | Malvaceae | Cottonseed |
| Teucrium hircanicum | Lamiaceae | - |
| Conyza canadensis | Asteraceae | Canadian Fleabane |
| Copaifera officinalis | Fabaceae | Copaiba Balsam |
| Ocimum basilicum | Lamiaceae | Basil |
| Zanthoxylum armatum | Rutaceae | Winged Prickly Ash |
| Nicotiana attenuata | Solanaceae | Wild Tobacco |
| Santalum album | Santalaceae | Sandalwood |
The production and emission of α-bergamotene within a plant are often localized to specific tissues and can exhibit dynamic changes in response to various internal and external cues. This tissue-specific and temporal regulation highlights the compound's multifaceted ecological roles. nih.gov
A well-documented example is the wild tobacco plant, Nicotiana attenuata. In this species, the emission of (E)-α-bergamotene is spatially and temporally segregated to serve different functions. wikipedia.orgnih.gov The flowers emit the compound at night to attract pollinating Manduca sexta (tobacco hawk) moths. wikipedia.orgnih.govcannabisdatabase.ca Conversely, the leaves produce and release (E)-α-bergamotene during the day, particularly after being damaged by herbivores. wikipedia.orgcannabisdatabase.ca This foliar emission serves as an indirect defense mechanism by attracting predators of the herbivore's eggs and larvae. wikipedia.orgcannabisdatabase.caresearchgate.net The expression of a specific enzyme, NaTPS38, a sesquiterpene synthase, is responsible for the production of (E)-α-bergamotene in both floral and leaf tissues. nih.gov Furthermore, the levels of (E)-α-bergamotene are constitutively high in the early floral stages of N. attenuata, suggesting a proactive defense strategy for these valuable reproductive tissues. nih.gov
In tomato (Solanum lycopersicum), sesquiterpenes, including α-bergamotene, are produced in glandular trichomes on leaves, stems, and young fruits, where they are thought to function as defense compounds. oup.comfrontiersin.org Studies on different mānuka (Leptospermum scoparium) clones have shown significant variation in the emission rates of (E)-α-bergamotene, which could have implications for pollinator attraction and plant defense. mdpi.com The emission of α-bergamotene can also be influenced by abiotic factors. For instance, in some plants, its release is correlated with light intensity and temperature. d-nb.info
Presence and Functional Roles in Insect Systems
α-Bergamotene and its isomers serve as important chemical signals, or pheromones, in the communication systems of various insect species. wikipedia.orgoup.com These compounds can influence a range of behaviors, including mating and predation. smolecule.com
For example, α- and β-trans-bergamotene have been identified as components of the male-produced sex pheromone of the ectoparasitic wasp Melittobia digitata, which attracts females. oup.com Beyond its role in attracting mates, α-bergamotene is critically involved in plant-insect interactions that form part of plant defense strategies. smolecule.com Plants under attack by herbivores can release α-bergamotene to attract natural enemies of the pests. evitachem.comcannabisdatabase.ca This phenomenon, known as "indirect defense," has been observed in wild tobacco, where leaf emissions of (E)-α-bergamotene attract predators to the eggs and larvae of the herbivore Manduca sexta. wikipedia.orgnih.govresearchgate.net This dual role of attracting pollinators to flowers and predators to leaves showcases the sophisticated chemical ecology mediated by this single compound. nih.govsmolecule.com The compound has also been detected in termites, where it may be acquired from their fungal food source. asm.org
Detection and Biosynthetic Implications in Fungal Metabolomes
α-Bergamotene is not exclusive to the plant and insect kingdoms; it is also produced by various fungi. researchgate.net Its detection in fungal metabolomes has significant implications for understanding fungal biochemistry and evolution.
The biosynthesis of bergamotenes in fungi is thought to have arisen through convergent evolution, employing similar chemical pathways to plants but with distinct enzymes. rsc.org Fungi synthesize α-bergamotene from farnesyl pyrophosphate (FPP) via terpene synthase enzymes. smolecule.comrsc.org For instance, the fungus Nectria sp. HLS206 produces (+)-α-trans-bergamotene with an unusual (2R,6R) configuration, and the responsible enzyme, NsBERS, has been characterized. nih.gov Similarly, a gene cluster in Trichoderma erinaceum has been shown to be responsible for the biosynthesis of (−)-α-trans-bergamotene. mdpi.com
Volatile organic compounds, including α-trans-bergamotene and β-trans-bergamotene, have been identified as distinctive metabolites of pathogenic Aspergillus species, such as A. fumigatus. nih.govbeilstein-journals.org The presence of these compounds in the breath of patients has been investigated as a potential noninvasive diagnostic marker for invasive aspergillosis. nih.gov The compound has also been detected in the volatile profiles of fungi from the genus Termitomyces, which are cultivated by termites. asm.org The discovery of bergamotene (B12702309) derivatives in fungi like Pestalotiopsis maculans further expands the known structural diversity and biosynthetic capabilities within the fungal kingdom. rsc.orgnih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| α-Bergamotene |
| (E)-α-Bergamotene |
| β-trans-Bergamotene |
| Farnesyl pyrophosphate |
| Caffeoyputrescine |
| Dicaffeoylspermidine |
| Trypsin proteinase inhibitor |
| Jasmonoyl-isoleucine |
| Camphene |
| α-Pinene |
| β-Pinene |
| Limonene |
| β-Vatirenene |
Biosynthetic Pathways and Enzymatic Mechanisms
Primary Precursor Compounds and Initial Cyclization Events
The journey to α-bergamotene begins with fundamental building blocks common to all terpenoids. The initial steps involve the formation of a C15 precursor and its subsequent cyclization, setting the stage for the creation of the characteristic bicyclic structure of bergamotene (B12702309).
Role of Farnesyl Pyrophosphate (FPP) in Sesquiterpene Biosynthesis
Farnesyl pyrophosphate (FPP) is the universal precursor for the biosynthesis of all sesquiterpenes, including α-bergamotene. smolecule.comontosight.aiwikipedia.org This C15 isoprenoid is assembled from the five-carbon isomers, dimethylallyl diphosphate (B83284) (DMAPP) and isopentenyl diphosphate (IPP). nih.gov In plants, these precursors are generated through two distinct metabolic pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway located in the plastids. nih.gov
The geometry of the FPP molecule is crucial. Typically, sesquiterpene synthases utilize (2E,6E)-FPP. However, research on the wild tomato Solanum habrochaites has unveiled a novel pathway for some sesquiterpenes, including α-bergamotene, which starts from the (2Z,6Z)-FPP isomer. nih.govgenome.jp This discovery highlights the metabolic plasticity within plants and the evolution of specialized pathways. The formation of (2Z,6Z)-FPP is catalyzed by a specific Z,Z-farnesyl pyrophosphate synthase (zFPS). nih.gov
The initial and pivotal event in the biosynthesis of α-bergamotene is the ionization of FPP. This process, which is dependent on magnesium ions (Mg²⁺), involves the cleavage of the diphosphate group, leading to the formation of a farnesyl carbocation. smolecule.com This highly reactive intermediate is then poised for a series of cyclization reactions. The first major cyclization is a 1,6-closure, which transforms the linear farnesyl cation into a cyclic bisabolyl cation intermediate. smolecule.comgenome.jp The stereochemistry of this closure dictates the subsequent products. Specifically, the formation of a (6S)-bisabolyl cation is the committed step towards the bergamotene skeleton. nih.govgenome.jp
Characterization and Mechanism of Key Terpene Synthases
The transformation of the bisabolyl cation into the various isomers of α-bergamotene is orchestrated by a class of enzymes known as terpene synthases. These enzymes exhibit remarkable catalytic promiscuity and stereochemical control, giving rise to a diverse array of sesquiterpene products from a single precursor.
Enzymatic Function of exo-alpha-Bergamotene Synthase
Exo-α-bergamotene synthase is a key enzyme responsible for producing the exo-isomer of α-bergamotene. wikipedia.org In lavender (Lavandula angustifolia), this enzyme, denoted as LaBERS, utilizes (2E,6E)-farnesyl diphosphate as its substrate. uniprot.orgqmul.ac.uk The catalytic process involves the formation of a mixture of sesquiterpenoids, with (–)-exo-α-bergamotene being the primary product, constituting about 74% of the mixture. qmul.ac.uk Other products include (E)-nerolidol, (Z)-α-bisabolene, (E)-β-farnesene, and β-sesquiphellandrene. qmul.ac.uk
The enzyme from Lavandula angustifolia exhibits a kcat of 0.033 sec⁻¹ with (2E,6E)-farnesyl diphosphate. uniprot.org This synthase can also act on geranyl diphosphate, though with a significantly lower efficiency. uniprot.org
Catalytic Action of endo-alpha-Bergamotene Synthase
Endo-α-bergamotene synthase catalyzes the formation of the endo-isomer of α-bergamotene. wikipedia.orgontosight.ai In the wild tomato Solanum habrochaites, a multi-product enzyme known as santalene and bergamotene synthase (SBS) is responsible for producing (–)-endo-α-bergamotene from (2Z,6Z)-farnesyl diphosphate. nih.govuniprot.org This enzyme is notable for its use of the atypical Z,Z-FPP substrate. nih.gov
The proposed mechanism involves the (6S)-bisabolyl cation intermediate. nih.govgenome.jp A subsequent C7-C2 closure, followed by an exocyclic deprotonation, results in the formation of (–)-endo-α-bergamotene. nih.gov The enzyme from S. habrochaites also produces other sesquiterpenes, including (+)-α-santalene and (+)-endo-β-bergamotene. nih.gov
Interplay of Multiple Bergamotene Synthases
In sandalwood, β-santalene synthase produces (–)-β-santalene, (+)-α-santalene, and (–)-exo-α-bergamotene from (2E,6E)-farnesyl diphosphate, showcasing the multi-product nature of these enzymes. qmul.ac.uk Furthermore, the tobacco plant Nicotiana attenuata possesses a sesquiterpene synthase, NaTPS38, which is responsible for the production of (E)-α-bergamotene. nih.govsciencedaily.commpg.de Interestingly, this enzyme is evolutionarily derived from a monoterpene synthase, highlighting the divergent evolution of terpene synthases to generate new functionalities. mpg.de The tissue-specific expression of NaTPS38 allows the plant to use α-bergamotene for different ecological purposes, such as attracting pollinators in flowers and defending against herbivores in leaves. nih.govsciencedaily.commpg.de
| Enzyme | Organism | Substrate | Major Products |
| exo-α-Bergamotene Synthase (LaBERS) | Lavandula angustifolia | (2E,6E)-FPP | (–)-exo-α-Bergamotene |
| Santalene and Bergamotene Synthase (SBS) | Solanum habrochaites | (2Z,6Z)-FPP | (+)-α-Santalene, (+)-endo-β-Bergamotene, (–)-endo-α-Bergamotene |
| β-Santalene Synthase | Sandalwood | (2E,6E)-FPP | (–)-β-Santalene, (+)-α-Santalene, (–)-exo-α-Bergamotene |
| NaTPS38 | Nicotiana attenuata | Not specified | (E)-α-Bergamotene |
Downstream Metabolic Transformations and Biosynthesis of Related Compounds
α-Bergamotene itself can serve as a precursor for further metabolic transformations, leading to a greater diversity of related compounds. wikipedia.org In some accessions of the wild tomato S. habrochaites, the initially formed endo-α-bergamotene is further oxidized to its corresponding acid, α-cis-bergamotenoic acid. nih.govnih.gov The enzymes responsible for this oxidation have not yet been fully characterized. nih.gov
Furthermore, β-trans-bergamotene, a structural isomer of α-bergamotene, is a known intermediate in the biosynthesis of more complex natural products, such as the antibiotic fumagillin (B1674178) and the immunosuppressant ovalicin. wikipedia.org This underscores the role of bergamotenes not just as final products but also as key metabolic intermediates in the construction of other biologically active molecules. The study of these downstream pathways is an active area of research, promising to reveal more about the intricate metabolic networks within these organisms.
Genetic and Molecular Regulation of alpha-Bergamotene Biosynthesis
The biosynthesis of α-bergamotene, like that of many plant secondary metabolites, is a tightly controlled process governed by a complex interplay of genetic and molecular factors. This regulation occurs at multiple levels, from the specific genes encoding the necessary enzymes to the transcription factors and signaling pathways that modulate their expression in response to developmental and environmental cues.
The primary enzymes responsible for the final step in α-bergamotene synthesis are members of the terpene synthase (TPS) family. mdpi.com The expression of these TPS genes is often tissue-specific and inducible, allowing plants to produce α-bergamotene in precise locations and at specific times. nih.govresearchgate.net
In several plant species, the genes responsible for sesquiterpene biosynthesis, including that of α-bergamotene, are found organized in physical clusters on chromosomes. In the wild tomato species Solanum habrochaites (formerly Lycopersicon hirsutum), a locus on chromosome 8, designated Sesquiterpene synthase 2 (Sst2), controls the production of α-santalene, α-bergamotene, and β-bergamotene. nih.govunavarra.es This gene cluster contains the key structural genes Santalene and Bergamotene Synthase (SBS) and a Z-prenyltransferase (zFPS), which are essential for producing the specific plastid-derived sesquiterpenes. unavarra.es The cultivated tomato (Solanum lycopersicum) appears to possess a nonfunctional version of this locus, hence its inability to produce these compounds. nih.gov
The regulation of these biosynthetic genes is orchestrated by various transcription factors. General studies on terpenoid biosynthesis have identified that transcription factor families such as AP2/ERF, bHLH, MYB, WRKY, and NAC are instrumental in controlling the expression of TPS genes by binding to specific recognition sites in their promoter regions. nih.govoup.comresearchgate.net In the specific case of α-bergamotene, research in wild tobacco (Nicotiana attenuata) has highlighted the critical role of the jasmonate signaling pathway. smolecule.com The accumulation of the active form of jasmonate, jasmonoyl-L-isoleucine (JA-Ile), triggers MYC2 transcription factors. smolecule.comresearchgate.net These transcription factors, in turn, upregulate the expression of the (E)-α-bergamotene synthase gene, NaTPS38, leading to the emission of the compound. nih.govsmolecule.com This regulatory network allows for a differential response; for instance, in N. attenuata flowers, this pathway is used to attract pollinators, while in leaves, it mediates indirect defense against herbivores. nih.govsmolecule.com
Fungal biosynthesis of bergamotene also reveals specific genetic control. In Trichoderma erinaceum, a gene cluster was found to encode the biosynthesis of (−)-α-trans-bergamotene. mdpi.com Similarly, the fungus Nectria sp. possesses a (+)-α-trans-bergamotene synthase (NsBERS), which was identified through genome mining. genscript.com In Aspergillus fumigatus, the fumagillin biosynthetic gene cluster was discovered to contain a gene for a membrane-bound terpene cyclase responsible for producing β-trans-bergamotene. acs.org
Detailed research findings on the genes and regulatory factors are summarized in the tables below.
Data Tables
Table 1: Genes Involved in α-Bergamotene Biosynthesis This table details the specific genes identified as being directly responsible for the synthesis of α-bergamotene from its precursor, farnesyl pyrophosphate (FPP) or its isomer neryl pyrophosphate (NPP).
| Gene Name/Identifier | Organism | Function | Product(s) | Citations |
| Santalene and Bergamotene Synthase (SBS) | Solanum habrochaites (Wild Tomato) | Catalyzes the cyclization of (2Z,6Z)-farnesyl diphosphate. | (+)-α-santalene, (+)-endo-β-bergamotene, (-)-endo-α-bergamotene | unavarra.esuniprot.org |
| NaTPS38 | Nicotiana attenuata (Wild Tobacco) | A sesquiterpene synthase derived from a monoterpene synthase. | (E)-α-bergamotene | nih.gov |
| terpene synthase 4 (TPS4) | Zea mays (Maize) | A multiproduct terpene synthase. | (E)-α-bergamotene, (S)-β-bisabolene, and others | nih.gov |
| trans-α-bergamotene synthase | Phyla dulcis | A terpene synthase involved in secondary metabolite production. | trans-α-bergamotene | scirp.org |
| NsBERS | Nectria sp. (Fungus) | The first characterized (+)-α-trans-bergamotene synthase. | (+)-α-trans-bergamotene | genscript.com |
| fma Gene Cluster | Aspergillus fumigatus (Fungus) | Contains a membrane-bound terpene cyclase. | β-trans-bergamotene | acs.org |
| YL-1 | Salvia miltiorrhiza | A multiproduct sesquiterpene synthase gene. | α-bergamotene, α-santalene, (E)-β–farnesene, β-sesquiphellandrene | tandfonline.com |
Table 2: Regulatory Factors in α-Bergamotene Biosynthesis This table outlines the transcription factors and signaling molecules that have been shown to influence the rate of α-bergamotene production by controlling the expression of biosynthetic genes.
| Factor | Type | Organism | Role in Regulation | Citations |
| MYC2 | Transcription Factor (bHLH family) | Nicotiana attenuata | Upregulates NaTPS38 expression in response to JA-Ile signaling. | smolecule.com |
| Jasmonate (JA) / Jasmonoyl-L-isoleucine (JA-Ile) | Phytohormone / Signaling Molecule | Nicotiana attenuata | Triggers the signaling cascade that leads to MYC2 activation and subsequent (E)-α-bergamotene emission. | smolecule.comresearchgate.net |
| General Transcription Factors (MYB, NAC, ERF, WRKY) | Transcription Factors | Various Plant Species | General regulators of terpene synthase (TPS) gene promoters, including those involved in sesquiterpene synthesis. | nih.govoup.comnih.gov |
Chemical Synthesis and Analytical Characterization Methodologies
Laboratory Synthetic Routes
The laboratory synthesis of α-bergamotene has been approached through various strategies, including classical organic reactions and more modern stereoselective methods.
Nucleophilic and Organometallic Displacement Reactions
The construction of the α-bergamotene skeleton can be achieved through nucleophilic and organometallic displacement reactions. smolecule.com These methods often utilize allylic compounds as starting materials. smolecule.com For instance, racemic mixtures of α-trans- and β-trans-bergamotene have been synthesized using specific reaction conditions that favor the formation of the desired isomer. smolecule.comacs.org The introduction of the "isoprene unit" is a critical step in terpene synthesis, and various routes employing organometallics have been developed for this purpose. tandfonline.com A general synthesis for 1,5-dienes has also been applied to the synthesis of related terpenes. acs.org
Stereoselective Approaches to α-Bergamotene Isomers
Given the importance of stereochemistry to the properties of α-bergamotene, stereoselective synthetic routes have been a major focus of research. The synthesis of (-)-α-cis-bergamotene has been accomplished through efficient prenylation procedures. tandfonline.com Total synthesis of racemic α-trans- and α-cis-bergamotene has also been reported, further demonstrating the feasibility of controlling the stereochemical outcome. acs.org
Intramolecular photocycloaddition reactions have been explored for the stereoselective synthesis of the bicyclo[3.1.1]heptane ring system characteristic of α-bergamotene. researchgate.net Additionally, titanocene(III)-promoted radical cyclization has been used as a key step in the synthesis of bergamotene (B12702309) derivatives. ugr.es The stereoselectivity of terpene synthases from different organisms, such as those from maize varieties B73 and Delprim, has been studied, revealing that these enzymes can produce different ratios of α-bergamotene stereoisomers, such as the (E)- and (Z)-α-bergamotene. nih.gov
Enzymatic Synthesis in Controlled Environments
The biosynthesis of α-bergamotene in nature is catalyzed by a class of enzymes known as terpene synthases. ontosight.airesearchgate.netwikipedia.org This process begins with the universal precursor for sesquiterpenes, farnesyl pyrophosphate (FPP). ontosight.airesearchgate.net The enzymatic conversion involves the cyclization of FPP to form the characteristic bicyclic structure of bergamotene. ontosight.aievitachem.com
Several bergamotene synthases have been identified, including exo-α-bergamotene synthase, (+)-endo-β-bergamotene synthase, and (-)-endo-α-bergamotene synthase. researchgate.netwikipedia.orgsmolecule.com These enzymes exhibit remarkable control over the stereochemistry of the final product. For example, fungal systems can produce exclusively (2R,6R)-trans-α-bergamotene. smolecule.com In laboratory settings, these enzymes can be utilized under controlled conditions of pH and temperature to replicate the natural biosynthetic process. evitachem.com This approach offers a sustainable and highly selective method for producing specific α-bergamotene isomers. smolecule.com
Isolation and Purification Techniques from Natural Sources
Alpha-bergamotene is a constituent of the essential oils of many plants, including bergamot, lime, and carrot. researchgate.netsmolecule.com Its isolation from these natural matrices requires efficient extraction and purification techniques.
Application of Distillation and Chromatography
Distillation is a primary method for extracting essential oils from plant material. smolecule.comgoogle.com Steam distillation and hydrodistillation are commonly employed techniques. etsu.educabidigitallibrary.org For instance, α-trans-bergamotene has been isolated from various plant sources using steam distillation. researchgate.net Microwave-assisted distillation has also been explored as a novel technique for the isolation of essential oils containing α-bergamotene from Cannabis sativa L. mdpi.com
Following extraction, chromatographic techniques are essential for the purification and isolation of α-bergamotene from the complex mixture of compounds present in the essential oil. smolecule.com Column chromatography over silica (B1680970) gel is a standard method used for the separation of different components. scielo.brmdpi.com Preparative gas chromatography (Prep-GC) has also been successfully used to isolate and purify α-bergamotene and related compounds. diva-portal.org
Analytical Spectroscopy and Chromatography for Structural Elucidation
The definitive identification and structural elucidation of α-bergamotene relies on a combination of spectroscopic and chromatographic methods.
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds like α-bergamotene. scielo.brresearchgate.netsigmaaldrich.com The retention index (RI) on a gas chromatography column, combined with the mass spectrum, provides a high degree of confidence in the identification of the compound. scielo.brsigmaaldrich.comnist.gov Comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry offers even greater resolving power for analyzing highly complex mixtures containing α-bergamotene isomers. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D techniques (such as HSQC, HMBC, and NOESY), is indispensable for the complete structural elucidation of isolated α-bergamotene. scielo.brmdpi.comdiva-portal.orgd-nb.info These methods provide detailed information about the connectivity and spatial arrangement of atoms within the molecule, allowing for the unambiguous determination of its structure and stereochemistry. mdpi.comdiva-portal.org Infrared (IR) spectroscopy can also provide characteristic information about the functional groups present in the molecule. acs.org
| Analytical Technique | Application in α-Bergamotene Analysis |
| Gas Chromatography (GC) | Separation of α-bergamotene isomers and other volatile compounds. Determination of retention indices for identification. scielo.brresearchgate.netsigmaaldrich.com |
| Mass Spectrometry (MS) | Identification based on fragmentation patterns and molecular weight confirmation. scielo.brmdpi.comresearchgate.net |
| Nuclear Magnetic Resonance (NMR) | Complete structural and stereochemical elucidation (¹H, ¹³C, COSY, HSQC, HMBC, NOESY). scielo.brmdpi.comdiva-portal.orgd-nb.info |
| Infrared (IR) Spectroscopy | Identification of functional groups. acs.org |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like α-bergamotene. core.ac.uknih.gov This method combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. sigmaaldrich.com In the analysis of essential oils, GC-MS allows for the efficient screening of all volatile constituents, enabling both qualitative and quantitative assessments. core.ac.uk
The identification of α-bergamotene is typically achieved by comparing its mass spectrum and retention index with those of reference standards and library data, such as the NIST Mass Spectral Library. acs.orgnist.gov The mass spectrum of α-bergamotene shows characteristic fragmentation patterns that aid in its identification. nist.gov For instance, a predicted GC-MS spectrum for α-bergamotene (non-derivatized, 70eV, positive ion mode) is available in public databases. hmdb.ca
GC-MS has been instrumental in identifying α-bergamotene in a wide array of plant essential oils. Studies have reported its presence in lime, copaiba, and various Piper species. nih.govacs.orgoup.com For example, in an analysis of copaiba essential oil, α-bergamotene was found to be one of the main constituents, comprising 20.5% of the oil. oup.comacs.org Similarly, it has been identified in the essential oils of Teucrium hircanicum, where it can be the most abundant compound, with concentrations reaching up to 86.9%. nih.gov It has also been detected in the essential oils of Lavandula angustifolia and nutmeg (Myristica fragrans), where its presence was confirmed through GC-MS analysis. nih.govnih.gov
The quantitative analysis of α-bergamotene is also performed using GC-MS, often with a flame ionization detector (FID) for accurate quantification. oup.com In-situ GC-MS has been used for the direct ambient quantification of sesquiterpenes, including α-bergamotene, providing insights into its atmospheric chemistry. copernicus.org
Comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry offers enhanced separation capabilities, which is particularly useful for resolving complex mixtures of isomers. This technique has been successfully applied to the in-depth qualitative analysis of lime essential oils, allowing for the separation of α-bergamotene from other closely related sesquiterpenes. nih.gov
Interactive Table: GC-MS Data for α-Bergamotene in Various Essential Oils
| Plant Source | Percentage of α-Bergamotene | Reference |
| Copaiba Oil | 20.5% | oup.comacs.org |
| Teucrium hircanicum | 17.5-86.9% | nih.gov |
| Lavandula angustifolia | 0.28-0.38% | nih.gov |
| Myristica fragrans | Present | nih.gov |
| Lime Oil | Present | nih.gov |
| Piper species | 0.14% | acs.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of α-bergamotene. d-nb.info Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. researchgate.net The chemical shifts and coupling constants observed in the NMR spectra allow for the precise assignment of each proton and carbon atom in the structure.
The structure of α-bergamotene, including its various isomers such as cis-α-bergamotene and trans-α-bergamotene, has been confirmed through extensive NMR studies. d-nb.inforesearchgate.netresearchgate.net Two-dimensional (2D) NMR techniques, including COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish the connectivity between atoms within the molecule. d-nb.info NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly valuable for determining the relative stereochemistry of the molecule, such as the cis or trans configuration at the ring junctions.
The ¹³C NMR spectrum of (E)-alpha-bergamotene has been reported and is available in spectral databases. nih.gov Similarly, ¹H and ¹³C NMR data have been used to characterize new cycloartane (B1207475) triterpenes, where trans-α-bergamotene was also identified as a main volatile compound. researchgate.net
Interactive Table: Key NMR Data for α-Bergamotene Characterization
| NMR Technique | Application in α-Bergamotene Analysis | Reference |
| ¹H NMR | Provides information on proton environments and their connectivity. | d-nb.inforesearchgate.net |
| ¹³C NMR | Reveals the number and chemical environment of carbon atoms. | d-nb.inforesearchgate.netnih.gov |
| 2D-COSY | Establishes proton-proton correlations. | d-nb.info |
| 2D-HMQC/HSQC | Correlates directly bonded protons and carbons. | d-nb.inforesearchgate.net |
| 2D-HMBC | Shows long-range correlations between protons and carbons. | d-nb.inforesearchgate.net |
| 2D-NOESY | Determines spatial proximity of protons, aiding in stereochemical assignment. | d-nb.info |
Other Chromatographic and Spectroscopic Approaches
Besides GC-MS and NMR, other chromatographic and spectroscopic methods play a role in the analysis of α-bergamotene.
High-Performance Liquid Chromatography (HPLC) , particularly in combination with other techniques, has been used for the analysis of essential oils containing α-bergamotene. oup.com An on-line HPLC-HRGC-MS system has been utilized for the analysis of hydrocarbon and oxygenated fractions of various citrus leaf oils, where trans-α-bergamotene was identified. oup.com HPLC can be used for preparative separation of compounds from complex mixtures, which can then be further analyzed by other methods. nih.gov
Chiral Gas Chromatography is a specialized technique used to separate enantiomers of chiral compounds. This method has been employed to determine the enantiomeric distribution of chiral compounds in essential oils, which can include isomers of α-bergamotene. researchgate.netnih.gov
Fourier-Transform Infrared Spectroscopy (FTIR) provides information about the functional groups present in a molecule. The infrared spectrum of α-bergamotene exhibits characteristic absorption bands corresponding to its chemical structure. nist.govdrvnaindustrija.comgoogle.com
These analytical techniques, when used in concert, provide a comprehensive characterization of α-bergamotene, from its initial detection in a complex natural matrix to its complete structural and stereochemical determination.
Ecological and Biological Roles in Interspecies Interactions
Plant-Herbivore Interactions and Indirect Defense Mechanisms
Plants have evolved sophisticated defense mechanisms to protect themselves from herbivory. One such strategy is the release of a blend of volatile organic compounds upon herbivore attack, which can act as an indirect defense by recruiting the natural enemies of the herbivores. α-Bergamotene is often a prominent component of these herbivore-induced plant volatiles (HIPVs).
When attacked by herbivores, many plant species release (E)-α-bergamotene as part of their defense response. For instance, the wild tobacco plant, Nicotiana attenuata, emits (E)-α-bergamotene from its leaves when they are consumed by larvae of the tobacco hornworm, Manduca sexta. This emission is a specific response to herbivory and is regulated by the expression of a sesquiterpene synthase gene, NaTPS38. researchgate.netnih.gov Similarly, maize plants (Zea mays) produce (E)-α-bergamotene and other sesquiterpenes in response to feeding by lepidopteran larvae. nih.govnih.gov The release of these volatiles is not just a passive consequence of tissue damage but an active, genetically regulated process that plays a crucial role in the plant's defense strategy. researchgate.netnih.gov
A primary function of herbivore-induced α-bergamotene is the attraction of natural enemies of the attacking herbivores, a phenomenon known as "indirect defense". nih.gov The volatile compound acts as a chemical cue, guiding predators and parasitoids to the location of their prey or hosts. Research on Nicotiana attenuata has shown that the emission of cis-α-bergamotene increases the predation rates of herbivore eggs by generalist predators. researchgate.net Transgenic maize plants engineered to overexpress a gene responsible for producing (E)-α-bergamotene and other sesquiterpenes were more attractive to the parasitic wasp Cotesia marginiventris, a natural enemy of the herbivorous larvae. nih.govnih.gov This demonstrates that a single gene controlling the production of these volatiles can significantly enhance the plant's defense by recruiting a third trophic level. nih.gov
The following table summarizes key research findings on the role of α-bergamotene in attracting natural enemies:
| Plant Species | Herbivore | Natural Enemy | Role of α-Bergamotene |
| Nicotiana attenuata (Wild Tobacco) | Manduca sexta (Tobacco Hornworm) | Generalist predators | Increased egg predation rates |
| Zea mays (Maize) | Lepidopteran larvae | Cotesia marginiventris (Parasitic Wasp) | Attraction of the parasitoid |
Role in Plant-Pollinator Communication Systems
While α-bergamotene in leaves acts as a defense signal, its presence in floral scents plays a crucial role in attracting pollinators, which is essential for plant reproduction. researchgate.netresearchgate.net This dual function highlights the sophisticated ways in which plants can utilize a single compound for different purposes.
In the night-flowering wild tobacco Nicotiana attenuata, the emission of (E)-α-bergamotene is tissue-specific. While the leaves produce this compound in response to herbivory during the day, the flowers release it at night. researchgate.net This nocturnal floral emission serves to attract the adult Manduca sexta moth, which is a primary pollinator for this plant. researchgate.netresearchgate.net Studies have shown that the presence of (E)-α-bergamotene in the floral scent increases the probing time of the moths, thereby enhancing pollination success. researchgate.net This tissue-specific production is controlled by the differential expression of the same gene, NaTPS38, that is responsible for its production in the leaves. researchgate.netnih.gov
The use of the same volatile compound to attract a pollinator that is also a herbivore at its larval stage presents a classic "pollinator-herbivore dilemma". researchgate.netnih.gov Nicotiana attenuata resolves this conflict through the spatial and temporal separation of (E)-α-bergamotene emission. By releasing the compound from its leaves during the day to deter herbivores and from its flowers at night to attract pollinators, the plant effectively manages its interactions with Manduca sexta. researchgate.net This differential expression of a single gene allows the plant to maximize its fitness by successfully attracting pollinators while simultaneously defending itself against herbivores. researchgate.netnih.gov This intricate mechanism provides genetic evidence that pollinators and herbivores can interactively shape the evolution of floral signals and plant defense strategies. nih.gov
Pheromonal Activity and Intraspecific Insect Communication
Beyond its role in plant-mediated interactions, α-bergamotene also functions as a pheromone in the chemical communication systems of various insects. Pheromones are chemical signals that trigger a specific behavioral or physiological response in members of the same species. nih.govnih.gov
Research has identified trans-bergamotenes as a male-produced pheromone of the ectoparasitoid Melittobia digitata. In this species, the pheromone likely plays a role in mating behavior. The white-spotted spined bug, Eysarcoris parvus, utilizes (Z)-exo-alpha-bergamotenal, a derivative of α-bergamotene, as a component of its pheromone blend. While the specific function in this species is not fully elucidated, it underscores the importance of bergamotene (B12702309) structures in insect communication. The diverse roles of α-bergamotene and its derivatives as pheromones highlight their evolutionary significance in mediating social interactions and reproduction within insect populations. researchgate.net
Identification as Male and Female Pheromone Components
Scientific investigations have led to the identification of α-Bergamotene and its related compounds as crucial components of male-produced sex pheromones in several insect species. These chemical signals are released by males to attract females for mating, playing a pivotal role in mate location and recognition.
In the ectoparasitoid wasp Melittobia digitata, a blend of α-trans-bergamotene and β-trans-bergamotene has been identified as the active components of the male-produced sex attractant. nih.gov This pheromone blend is released by the blind, flightless males to attract the winged females, initiating a complex courtship sequence.
Similarly, a derivative of α-Bergamotene, (Z)-exo-α-bergamotenal, has been identified as a sex pheromone component of the white-spotted spined bug, Eysarcoris parvus. nih.gov This compound is also produced by the males of the species to attract females for mating. The specific structure of this derivative has been confirmed through synthesis and spectroscopic analysis.
Table 1: Identification of α-Bergamotene and Its Derivatives as Insect Sex Pheromones
| Insect Species | Compound(s) | Pheromone Type | Sex of Emitter |
| Melittobia digitata | α-trans-bergamotene & β-trans-bergamotene | Sex attractant | Male |
| Eysarcoris parvus | (Z)-exo-α-bergamotenal | Sex pheromone | Male |
Influence on Mating and Behavioral Ecology of Insects
The release of α-Bergamotene-based pheromones has a profound influence on the mating behaviors and the broader behavioral ecology of the insects that utilize them. These chemical cues are often the initiators of a cascade of behaviors that lead to successful reproduction.
In the case of Melittobia digitata, the male-produced pheromone blend of trans-bergamotenes is the catalyst for an elaborate courtship ritual. nih.gov Upon being attracted by the pheromone, the female approaches the male, who then engages in a series of coordinated movements involving his legs, wings, and antennae. nih.gov The courtship can consist of multiple bouts, with the duration and success rate varying. bioone.orgflvc.org Studies have shown that the quantity of the pheromone released by males changes with age, which can, in turn, affect their mating success.
Table 2: Pheromone Release by Melittobia digitata Males of Different Ages
| Male Age (days) | Median Pheromone Release (ng/male/24h) |
| 1 | ~15 |
| 2 | ~25 |
| 3 | ~30 |
| 4 | ~20 |
| 5 | ~15 |
| 6 | ~10 |
| 7 | ~8 |
Data is estimated from graphical representations in scientific literature. researchgate.net
For the white-spotted spined bug, Eysarcoris parvus, the release of (Z)-exo-α-bergamotenal is temporally regulated, exhibiting a distinct diel rhythm that is closely correlated with the reproductive activity of the species. This temporal patterning of pheromone release ensures that the chemical signal is most potent during the times when females are most receptive, thereby maximizing the chances of successful mating encounters. This synchronization of chemical signaling and reproductive behavior is a critical aspect of the species' behavioral ecology.
The intricate courtship behaviors triggered by these pheromones in species like M. digitata are thought to serve multiple functions, including species recognition, assessment of male fitness, and prevention of sperm depletion in males by appropriately spacing copulations. bioone.org The reliance on these chemical cues for initiating and coordinating mating highlights the central role of α-Bergamotene in the life history and reproductive success of these insects.
Mechanistic Studies of in Vitro Biological Activities
In Vitro Antimicrobial Properties and Mechanisms
Essential oils containing α-bergamotene have demonstrated noteworthy antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, various bergamot essential oils (BEOs) have been tested against different strains of Listeria monocytogenes, showing a range of inhibitory activity. nih.govresearchgate.net While some strains were resistant, others showed susceptibility with Minimum Inhibitory Concentration (MIC) values for the most effective BEO being as low as 0.625 µL/mL. nih.gov Similarly, an essential oil containing 3.2% α-bergamotene was found to have a bactericidal effect against Staphylococcus aureus strains, with a MIC and Minimum Bactericidal Concentration (MBC) of 1.25% (v/v). uniba.it
The precise cellular targets of α-bergamotene have not been specifically elucidated. However, the general mechanism for terpenes is believed to involve the disruption of the bacterial cell's structural integrity. nih.gov It is hypothesized that these lipophilic compounds partition into the lipid bilayer of the cell membrane, increasing its permeability. This disruption can lead to the leakage of essential ions and metabolites, collapse of the proton motive force, and ultimately, cell death.
| Essential Oil Source | α-Bergamotene Content (%) | Bacterial Strain | Observed Effect (MIC/MBC) | Reference |
|---|---|---|---|---|
| Basil Essential Oil | 3.2% | Staphylococcus aureus | 1.25% (v/v) | uniba.it |
| Bergamot Essential Oil (BEOd) | Not Specified | Listeria monocytogenes | 0.625 µL/mL | nih.gov |
| Bergamot Essential Oil (BEOc) | Not Specified | Listeria monocytogenes | 2.5 µL/mL | nih.gov |
The antifungal properties of essential oils containing α-bergamotene have been particularly noted against various Candida species, which are common opportunistic fungal pathogens. Bergamot oil has demonstrated antifungal effects against Candida albicans, with a reported MIC of 0.3% (v/v). mdpi.com Other studies have confirmed the efficacy of various essential oils against fluconazole-resistant C. albicans and other species like C. tropicalis and C. glabrata. mdpi.comnih.govresearchgate.netnih.gov
The potential mode of action for the antifungal activity of terpenes like α-bergamotene is thought to be similar to their antibacterial mechanism, focusing on the disruption of fungal cell membranes. A primary target in fungal cells is ergosterol (B1671047), a crucial component that regulates membrane fluidity and integrity. It is proposed that these compounds may interfere with ergosterol biosynthesis or directly bind to ergosterol, leading to the formation of pores, increased membrane permeability, and subsequent cell lysis.
| Essential Oil Source | Fungal Strain | Observed Effect (MIC) | Reference |
|---|---|---|---|
| Bergamot Oil | Candida albicans | 0.3% (v/v) | mdpi.com |
| Lemongrass Oil | Candida auris | 0.03% (v/v) | mdpi.com |
| Cinnamon Bark Oil | Candida auris | <0.015% (v/v) | mdpi.com |
| Thyme Oil | Candida albicans | >50% inhibition at 0.5% concentration | researchgate.net |
In Vitro Anti-inflammatory Modulations
Studies on bergamot essential oil (BEO) have provided evidence of significant anti-inflammatory effects in vitro. A furocoumarin-free fraction of BEO (BEO-FF) was found to substantially reduce the production of key pro-inflammatory mediators in carrageenan-stimulated rat paw tissue. mdpi.com The treatment with BEO-FF led to a significant decrease in the levels of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). mdpi.com Furthermore, the production of Prostaglandin E2 (PGE2), a key mediator of inflammation and pain, was also markedly inhibited. mdpi.com These findings suggest that constituents of bergamot oil, such as α-bergamotene, can modulate critical pathways in the inflammatory response. nih.govunimi.it
| Inflammatory Mediator | Inhibition by BEO-FF (86.2 mg/kg) | Reference |
|---|---|---|
| Interleukin-1β (IL-1β) | ~65% | mdpi.com |
| Interleukin-6 (IL-6) | ~72% | mdpi.com |
| Tumor Necrosis Factor-α (TNF-α) | ~50% | mdpi.com |
| Prostaglandin E2 (PGE2) | Significantly Reduced | mdpi.com |
While direct research on α-bergamotene's impact on specific cellular signaling pathways is not available, the broader class of terpenoids is known to exert anti-inflammatory effects by modulating key intracellular signaling cascades. nih.gov A primary target for many natural anti-inflammatory compounds, including various terpenoids, is the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govscispace.comresearchgate.netproquest.com
NF-κB is a crucial transcription factor that controls the gene expression of numerous pro-inflammatory mediators, including TNF-α, IL-1β, and IL-6. nih.govnih.gov In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. proquest.com Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. researchgate.net Terpenoids have been shown to inhibit this pathway by preventing the degradation of IκB, thereby blocking NF-κB's nuclear translocation and subsequent pro-inflammatory gene expression. nih.govscispace.com It is plausible that α-bergamotene may share this mechanism of action, a hypothesis that warrants future investigation.
In Vitro Antioxidant Efficacy
The antioxidant potential of α-bergamotene is suggested by studies on essential oils containing it, although direct quantitative data on the pure compound is sparse in the scientific literature. nih.govresearchgate.net Sesquiterpenes as a class are recognized for their antioxidant activities, which are often linked to their chemical structure. nih.gov Bergamot essential oil has been reported to possess antioxidant properties in cell-free assays, but the specific contribution of α-bergamotene to this effect has not been quantified. mdpi.com
The antioxidant efficacy of a compound is often evaluated through its ability to scavenge stable free radicals in vitro. Common assays used for this purpose include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, as well as the Ferric Reducing Antioxidant Power (FRAP) assay. ijpsonline.comresearchgate.nete3s-conferences.orgresearchgate.netnih.gov These tests measure the capacity of a substance to donate a hydrogen atom or an electron to neutralize a radical species.
In Vitro Immunosuppressive Activity
The potential immunomodulatory effects of sesquiterpenes are a subject of ongoing research. nih.gov Studies on various sesquiterpene lactones, a different class of sesquiterpenes, have shown they can suppress the proliferation of T-cells and the production of pro-inflammatory cytokines such as IL-2 and TNF-α. nih.govresearchgate.net For instance, the sesquiterpene lactone cynaropicrin (B1669659) has been shown to suppress the proliferation of CD4+ and CD8+ T-lymphocytes. researchgate.net
In Vitro Cytotoxic and Antineoplastic Investigations
The cytotoxic potential of sesquiterpenes against various cancer cell lines is an area of significant scientific interest. nih.gov Many studies have focused on sesquiterpene-rich essential oils or other specific sesquiterpene compounds, such as sesquiterpene lactones, which have demonstrated notable cytotoxic and antiproliferative effects. nih.govresearchgate.net
General reviews indicate that the bergamotene (B12702309) class of sesquiterpenes has been associated with cytotoxic effects. nih.gov However, specific in vitro data quantifying the cytotoxic and antineoplastic activity of isolated alpha-bergamotene is scarce. Studies are often conducted on essential oils where this compound is present among numerous other compounds. The observed cytotoxicity in such cases is a result of the combined or synergistic effects of all components, making it difficult to attribute the activity solely to this compound. Without dedicated studies on the pure compound, its specific IC₅₀ values against different cancer cell lines and its selectivity for cancer cells over normal cells remain uncharacterized.
Apoptosis, or programmed cell death, is a key mechanism through which many natural compounds exert their anticancer effects. nih.gov The process involves the activation of specific signaling pathways that lead to characteristic cellular changes, including DNA fragmentation and the activation of caspases. mdpi.commdpi.com Various sesquiterpenes have been shown to inhibit cancer cell proliferation by inducing apoptosis. nih.govmdpi.com For example, some sesquiterpenes trigger apoptosis through the generation of reactive oxygen species (ROS) and modulation of the Bcl-2 family of proteins. mdpi.com
In Vitro Antidiabetic Potential and Enzyme Inhibition
A key strategy for managing postprandial hyperglycemia in type 2 diabetes is the inhibition of carbohydrate-hydrolyzing enzymes, namely α-amylase and α-glucosidase. nih.gov Alpha-amylase is responsible for the initial breakdown of complex carbohydrates like starch into smaller oligosaccharides, while α-glucosidase completes the digestion by breaking down oligosaccharides into absorbable monosaccharides like glucose. nih.govmdpi.com Inhibition of these enzymes can delay carbohydrate digestion and absorption, thereby lowering the postprandial glucose peak. nih.gov
Many natural compounds, including various classes of terpenes and sesquiterpenes, have been investigated for their potential to inhibit these enzymes. nih.govresearchgate.neteurekaselect.com For instance, sesquiterpene glycosides isolated from Dendrobium nobile have demonstrated inhibitory activity against both α-amylase and α-glucosidase. scielo.br
While general reviews mention that bergamotane sesquiterpenoids may possess antidiabetic properties, specific in vitro enzyme inhibition assays quantifying the IC₅₀ values of pure this compound against α-amylase and α-glucosidase have not been extensively reported. nih.gov The antidiabetic potential of essential oils containing this compound has been suggested, but the activity is attributable to the entire mixture of phytochemicals. researchgate.net Rigorous enzymatic assays using the isolated compound are required to determine the specific inhibitory potential and mechanism of this compound.
Biotechnological and Agricultural Applications Research
Genetic Engineering of Plant Volatile Emissions for Enhanced Defense
Recent advancements in plant biotechnology have enabled the manipulation of volatile organic compound (VOC) production to enhance plant defense mechanisms. researchgate.net The genetic engineering of plants to emit specific sesquiterpenes, such as (E)-α-bergamotene, has shown promise in bolstering indirect defenses against herbivores. researchgate.net
One notable study involved the overexpression of the terpene synthase gene TPS10 from maize (Zea mays) in Arabidopsis thaliana. researchgate.netmdpi.comebi.ac.uk This resulted in the transgenic Arabidopsis plants emitting significant quantities of sesquiterpenes, including (E)-α-bergamotene, which are identical to those released by maize after herbivore damage. researchgate.netebi.ac.uk These genetically modified plants were then used in olfactometer experiments to test the response of the parasitoid wasp Cotesia marginiventris, a natural enemy of the lepidopteran pest Spodoptera littoralis. researchgate.netebi.ac.uk The results demonstrated that female wasps could learn to utilize the emitted sesquiterpenes to locate their hosts, indicating that the expression of a single gene like TPS10 can be sufficient to enhance a plant's indirect defense. researchgate.netebi.ac.uk
Similarly, wild tobacco (Nicotiana attenuata) has been a model organism for studying the effects of genetically manipulated volatile emissions. elifesciences.orgnih.gov In one study, N. attenuata plants were transformed with a Zea mays sesquiterpene synthase gene (35S::TPS10) to produce a blend of (E)-β-farnesene and (E)-α-bergamotene. plos.org This research aimed to investigate the role of these sesquiterpenes in plant defense and stress tolerance. plos.org Another study on N. attenuata revealed that the emission of (E)-α-bergamotene from its flowers at night attracts the tobacco hawk moth (Manduca sexta) for pollination. nih.govwikipedia.org However, during the day, the leaves produce the same compound to attract predatory insects that feed on the moth's eggs and larvae. nih.govwikipedia.orgsmolecule.com This dual function is regulated by the tissue-specific expression of the sesquiterpene synthase gene NaTPS38. nih.gov These findings highlight the potential of genetic engineering to create plants with enhanced, targeted defense strategies. nih.gov
| Transgenic Plant | Introduced Gene/Modification | Key Volatile Emitted | Observed Effect |
| Arabidopsis thaliana | Overexpression of maize TPS10 gene | (E)-α-bergamotene, (E)-β-farnesene | Attraction of the parasitoid wasp Cotesia marginiventris researchgate.netmdpi.comebi.ac.uk |
| Nicotiana attenuata | Transformation with maize 35S::TPS10 gene | (E)-α-bergamotene, (E)-β-farnesene | Studied for role in stress tolerance plos.org |
| Nicotiana attenuata | Natural tissue-specific expression of NaTPS38 | (E)-α-bergamotene | Attracts pollinators at night and predators of herbivores during the day nih.govwikipedia.orgsmolecule.com |
Development of Sustainable Pest Management Strategies
The use of semiochemicals, such as α-bergamotene, is a cornerstone in the development of sustainable pest management strategies that aim to reduce reliance on broad-spectrum insecticides. mdpi.comresearchgate.net These strategies include monitoring and detection of pests, as well as population suppression through methods like mass trapping and mating disruption. researchgate.net
Formulation of Eco-Friendly Insect Attractants and Repellents
α-Bergamotene plays a significant role as a semiochemical that can either attract or repel insects, making it a valuable component in eco-friendly pest control formulations. smolecule.comevitachem.com Its function as an attractant for the natural enemies of herbivores is particularly noteworthy for biological pest control. evitachem.com
Research has shown that (E)-α-bergamotene is an effective oviposition attractant for the fall armyworm (Spodoptera frugiperda), a major pest of maize. nih.govusda.gov This finding suggests that α-bergamotene could be incorporated into traps for monitoring and controlling fall armyworm populations. usda.gov In contrast, other studies have highlighted its role in attracting beneficial insects. For instance, the emission of α-bergamotene by plants can lure predatory insects that help manage populations of pests like the tobacco hawk moth. smolecule.comevitachem.com
The formulation of these semiochemicals for practical use is an active area of research. Developing effective dispensers, smart delivery systems, and cost-effective traps is crucial for the successful integration of α-bergamotene into integrated pest management (IPM) programs. researchgate.net Recent research has explored the use of clayey matrices for the controlled release of essential oils containing compounds like cis-α-bergamotene, aiming to optimize their diffusive dynamics for pest control applications. mdpi.com
| Insect Species | Role of α-Bergamotene | Potential Application |
| Spodoptera frugiperda (Fall Armyworm) | Oviposition attractant nih.govusda.gov | Monitoring and trapping usda.gov |
| Manduca sexta (Tobacco Hawk Moth) | Attractant for its predators smolecule.comevitachem.com | Biological control smolecule.com |
| Callosobruchus maculatus (Cowpea Weevil) | Potential for management evitachem.com | Stored grain pest control evitachem.com |
Biocatalytic Production for Novel Compound Synthesis
The biosynthesis of α-bergamotene and its derivatives through biocatalytic processes offers a sustainable and efficient alternative to chemical synthesis. smolecule.comevitachem.com This involves the use of enzymes, such as terpene synthases, to convert precursor molecules like farnesyl pyrophosphate (FPP) into the desired compounds. wikipedia.orgevitachem.com
The biosynthesis of bergamotenes is initiated by the cyclization of FPP, a reaction catalyzed by terpene synthases. smolecule.com Different isomers of bergamotene (B12702309) are produced by specific enzymes, such as exo-alpha-bergamotene synthase, (+)-endo-beta-bergamotene synthase, and (-)-endo-alpha-bergamotene synthase. wikipedia.orgsmolecule.com
Recent advancements in biotechnology have led to the development of fermentation-based methods for producing trans-α-bergamotene. smolecule.comevitachem.comisobionics.com Companies have successfully used microbial fermentation to produce high-purity trans-α-bergamotene, offering a reliable and sustainable supply for various applications, including the synthesis of novel compounds. smolecule.comisobionics.com
Future Research Directions and Unexplored Avenues
Advanced Mechanistic Elucidation of Biological Activities at a Molecular Level
While current research has identified α-bergamotene's role in plant defense and as an insect pheromone, the precise molecular mechanisms underlying its bioactivities are not fully understood. smolecule.comresearchgate.net Future studies must pivot towards a detailed molecular-level investigation of its interactions. For instance, its potential anti-inflammatory and antimicrobial properties warrant a deeper dive into the specific cellular pathways it modulates. researchgate.netevitachem.comresearchgate.netmdpi.com Research could focus on identifying direct protein targets using advanced techniques like cellular thermal shift assays (CETSA) or affinity-based protein profiling.
Understanding how α-bergamotene influences inflammatory cascades, such as the NF-κB or MAPK signaling pathways, is a critical next step. evitachem.com Similarly, in the context of its antimicrobial effects, identifying the specific enzymes or cellular structures in pathogens that α-bergamotene interacts with could lead to the development of novel therapeutic agents. mdpi.com These mechanistic insights are fundamental for translating its observed biological activities into tangible applications.
Comprehensive Exploration of Novel Biosynthetic Pathways and Enzymes
The biosynthesis of α-bergamotene is known to proceed from farnesyl pyrophosphate (FPP) through the action of terpene synthases (TPSs). researchgate.netrsc.org A key enzyme, santalene and bergamotene (B12702309) synthase (SBS), has been identified in wild tomatoes, which converts Z,Z-FPP into a mixture of sesquiterpenes including α- and β-bergamotene. genome.jpoup.com However, the vast diversity of the plant and fungal kingdoms suggests that other novel biosynthetic pathways and enzymes await discovery. researchgate.netnih.gov
Future research should focus on genome mining and functional characterization of new terpene synthases from various organisms. researchgate.netx-mol.net For example, studies have already identified bergamotene synthases in sandalwood and cotton, highlighting the potential for discovering enzymes with different product specificities or efficiencies. x-mol.netnih.gov The discovery of a novel β-trans-bergamotene synthase in Aspergillus fumigatus underscores the importance of exploring fungal sources. acs.org Furthermore, investigating the formation of bergamotene derivatives, such as those found in the fungus Pestalotiopsis maculans, could reveal novel tailoring enzymes like P450 monooxygenases that modify the basic bergamotene skeleton. rsc.org Uncovering these new enzymes and pathways is not only crucial for understanding terpenoid diversity but also for providing new tools for biotechnological production. ontosight.ai
Table 1: Examples of Characterized Terpene Synthases Involved in Bergamotene Production
| Enzyme Name | Organism | Precursor | Major Products | Reference |
| Santalene and Bergamotene Synthase (SBS) | Solanum habrochaites (Wild Tomato) | (Z,Z)-Farnesyl Pyrophosphate | (+)-α-Santalene, (+)-endo-β-bergamotene, (-)-endo-α-bergamotene | oup.com |
| SaTPS (sesqui-TPS) | Santalum album (Sandalwood) | Farnesyl Pyrophosphate | (E)-α-bergamotene, Sesquisabinene | nih.gov |
| GaTPS1 | Gossypium arboreum (Cotton) | Farnesyl Pyrophosphate | (E)-α-bergamotene | x-mol.net |
| Fma-TPS | Aspergillus fumigatus | Farnesyl Pyrophosphate | β-trans-bergamotene | acs.org |
Integration of Multi-Omics Approaches for Holistic Chemical Ecology Studies
The ecological role of α-bergamotene, particularly in mediating plant-insect interactions, is complex and context-dependent. researchgate.netrsc.org For example, in wild tobacco (Nicotiana attenuata), (E)-α-bergamotene emitted from flowers at night attracts pollinators, while the same compound produced by leaves during the day attracts predators of herbivores. researchgate.net To unravel these intricate relationships, future research must integrate multi-omics approaches, combining genomics, transcriptomics, and metabolomics. rsc.org
Such holistic studies can connect the expression of specific synthase genes (transcriptomics) with the resulting volatile emissions (metabolomics) under various ecological scenarios, like herbivore attack or pathogen infection. x-mol.netrsc.org This approach has been used to show that silencing certain genes in N. attenuata reduces the emission of volatiles like trans-α-bergamotene, confirming their genetic basis. rsc.org Applying these integrated methods more broadly will provide a comprehensive understanding of how α-bergamotene functions within complex ecological networks, which is essential for its potential use in agriculture for pest management. oup.comcannabisdatabase.ca
Scalable Biotechnological Production Platforms for Industrial Applications
The reliance on natural extraction for α-bergamotene limits its availability for widespread industrial use in the fragrance, food, and pharmaceutical sectors. researchgate.netevitachem.com Biotechnological production using engineered microorganisms offers a sustainable and scalable alternative. acs.orgosti.gov The yeast Saccharomyces cerevisiae and the bacterium Escherichia coli are prominent chassis organisms for producing sesquiterpenes, including precursors to α-bergamotene. sysbio.setandfonline.com
Future research should focus on optimizing these microbial cell factories. sysbio.se Key strategies include:
Pathway Engineering : Enhancing the precursor supply of FPP by overexpressing key genes in the mevalonate (B85504) (MVA) pathway. osti.govtandfonline.comresearchgate.net
Enzyme Engineering : Improving the catalytic efficiency and specificity of heterologously expressed bergamotene synthases. x-mol.net
Process Optimization : Developing efficient fermentation and recovery processes to maximize yields and minimize costs. sysbio.se
Recent advancements have already led to the production of trans-α-bergamotene via fermentation, demonstrating the viability of this approach. evitachem.com Continued research in synthetic biology and metabolic engineering will be crucial to develop economically viable processes that can meet industrial demands for α-bergamotene and other valuable sesquiterpenes. acs.orgosti.gov
Q & A
Q. What experimental methodologies are recommended for isolating alpha-Bergamotene from plant essential oils?
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for identifying and quantifying this compound in plant extracts due to its sensitivity in detecting sesquiterpenes . For isolation, hydrodistillation followed by fractional distillation is commonly used, with purity verified via nuclear magnetic resonance (NMR) spectroscopy. Researchers should optimize solvent systems (e.g., n-hexane or diethyl ether) based on the plant matrix, as minor components like zingiberene or trans-caryophyllene may co-elute .
Q. How is this compound biosynthesized in plants, and what enzymes are involved?
this compound is synthesized from farnesyl pyrophosphate (FPP) via terpene synthases such as NaTPS38 in Nicotiana attenuata. Key enzymes include (+)-endo-beta-bergamotene synthase and (-)-endo-alpha-bergamotene synthase, which determine stereochemistry. Researchers should employ heterologous expression in E. coli or yeast to study enzyme kinetics, coupled with isotopic labeling (e.g., ¹³C-FPP) to trace carbon flux .
Q. What analytical techniques distinguish this compound from its structural isomer, beta-Bergamotene?
High-resolution NMR (¹H and ¹³C) is critical for differentiating isomers. Key spectral markers include chemical shifts for the bicyclo[3.1.1]hept-2-ene skeleton and methyl branching patterns. For rapid screening, retention indices in GC-MS using polar columns (e.g., DB-5ms) can separate isomers based on volatility differences .
Advanced Research Questions
Q. How can researchers address contradictory findings in this compound’s dual ecological roles (e.g., herbivore defense vs. pollinator attraction)?
Contradictions arise from spatiotemporal expression variations. In Nicotiana attenuata, this compound is emitted nocturnally from flowers to attract Manduca sexta moths, while daytime leaf emissions recruit predators. Experimental designs should incorporate time-series volatile collection and RNAi silencing of NaTPS38 to isolate tissue-specific effects . Meta-analyses of transcriptomic datasets across plant species can identify conserved regulatory pathways.
Q. What statistical approaches are suitable for analyzing this compound’s dose-dependent bioactivity (e.g., antimicrobial or cytotoxic effects)?
Dose-response curves using nonlinear regression models (e.g., Hill equation) are recommended. For antimicrobial assays, minimum inhibitory concentration (MIC) values should be normalized to compound purity and solvent controls. In cytotoxicity studies, flow cytometry with Annexin V/PI staining can differentiate apoptosis from necrosis, reducing false positives from impurity artifacts .
Q. How can researchers ensure reproducibility in studies investigating this compound’s anti-inflammatory properties?
Standardize in vitro models (e.g., LPS-induced RAW 264.7 macrophages) and include positive controls (e.g., dexamethasone). Quantify NF-κB inhibition via luciferase reporter assays and validate with ELISA for cytokines (IL-6, TNF-α). Open-access repositories like Zenodo should archive raw RNA-seq data and analytical protocols to facilitate replication .
Q. What strategies mitigate variability in this compound content across plant populations?
Environmental factors (soil pH, light exposure) significantly influence sesquiterpene production. Researchers should conduct field trials with controlled agronomic conditions and genotype plants via DNA barcoding. Multivariate analysis (PCA or PLS-DA) can correlate chemotypes with climatic variables, guiding cultivation optimization .
Methodological Considerations
Q. How should terpene synthase activity assays be designed to study this compound biosynthesis?
Use purified FPP as substrate and monitor product formation via headspace solid-phase microextraction (SPME) coupled with GC-MS. Include negative controls (enzyme-free assays) and quantify turnover rates using internal standards (e.g., deuterated bergamotene). For kinetic parameters, fit data to the Michaelis-Menten model using nonlinear regression tools like GraphPad Prism .
Q. What are best practices for curating and sharing spectral data (NMR, MS) of this compound?
Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit spectra in public databases (e.g., PubChem, MassBank) with metadata detailing instrumentation parameters (e.g., NMR field strength, GC column type). Use standardized formats (JCAMP-DX for NMR, mzML for MS) to enhance interoperability .
Data Management and Reproducibility
Q. How can researchers reconcile discrepancies in reported insecticidal efficacy of this compound across studies?
Conduct systematic reviews using PRISMA guidelines to assess methodological heterogeneity (e.g., insect species, application methods). Perform subgroup analyses to isolate factors like synergism with other terpenes (e.g., limonene). Share bioassay datasets via platforms like Dryad to enable reanalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
